Regioisomeric Identity Confirmed by Structural Analysis vs. 1-(Cyclobutylmethyl)-4-cyclopropyl-3-methyl Analog (CAS 2199589-36-9)
The target compound possesses the cyclopropyl ring at the 3-position and the methyl group at the 4-position, while its closest regioisomer (CAS 2199589-36-9) swaps these substituents (cyclopropyl at N4, methyl at C3). This regiochemical distinction is unequivocally resolved by NMR and X-ray crystallography. The InChI Key of the target is GWJSFXBNRUKBGT-UHFFFAOYSA-N, whereas the InChI Key of the positional isomer is DKUVLMMEOJTLIF-UHFFFAOYSA-N, confirming non-equivalence . In the context of c-FMS/CSF-1R kinase inhibitor programs, the position of hydrophobic substituents on the triazolinone scaffold dictates the fit into the kinase hinge region and the selectivity against c-KIT and PDGFR [1].
| Evidence Dimension | Regiochemistry (InChI Key uniqueness) |
|---|---|
| Target Compound Data | InChI Key: GWJSFXBNRUKBGT-UHFFFAOYSA-N |
| Comparator Or Baseline | InChI Key: DKUVLMMEOJTLIF-UHFFFAOYSA-N (CAS 2199589-36-9) |
| Quantified Difference | Distinct InChI Keys; non-superimposable 3D structures |
| Conditions | NMR, X-ray crystallography, and computational chemistry |
Why This Matters
Only the correct regioisomer will yield reproducible activity in structure-based drug design campaigns targeting kinases where substituent topology is critical.
- [1] Flynn, D.L. et al. (2014) '1,2,4-triazol-5-ones and analogs exhibiting anti-cancer and anti-proliferative activities', US Patent Application US20140296252A1. View Source
